メタンステロン

概要

説明

メチルテストステロンは、1956年にシンテックス社が抗腫瘍特性を持つ化合物を発見するための研究中に初めて報告されました 。メチルテストステロンは「デザイナー・ステロイド」として人気を博し、スーパードロルという名前で販売されました。強力なアナボリック特性を持つことで知られており、長年にわたりボディビルディングサプリメントとして合法的に販売されていました .

科学的研究の応用

Chemistry: Methasterone’s transformation by fungi has been explored to produce novel biologically active metabolites.

Medicine: Although methasterone was initially researched for anti-tumor properties, it has not been marketed for medical use.

作用機序

メチルテストステロンは、筋肉組織の男性ホルモン受容体に結合することで効果を発揮し、タンパク質合成と筋肉の成長を促進します。メチルテストステロンは、ジヒドロテストステロンの17α-アルキル化誘導体であり、骨格筋組織における代謝に対する耐性とアナボリック強度を高めます 。 メチルテストステロンの分子標的は男性ホルモン受容体を含み、その経路には、筋肉細胞におけるアナボリックプロセスの活性化が含まれます .

生化学分析

Biochemical Properties

Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving Methasterone.

Cellular Effects

Methasterone has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, Methasterone was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .

Molecular Mechanism

Methasterone exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .

Temporal Effects in Laboratory Settings

The effects of Methasterone change over time in laboratory settings. Methasterone urinary metabolic profiles were investigated, and a new potential biomarker for Methasterone misuse was discovered, which can be detected up to 10 days .

Dosage Effects in Animal Models

The effects of Methasterone vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of Methasterone a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .

Metabolic Pathways

Methasterone is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .

準備方法

メチルテストステロンは、さまざまな化学経路によって合成することができます。1つの方法は、エピアンドロステロンを原料とする変換です。このプロセスには、いくつかのステップが含まれます。

酸化反応: エピアンドロステロンをジクロロメタンに溶解し、炭酸水素ナトリウム水溶液を加えます。

エーテル化還元加水分解反応: 中間体はメタノールに溶解し、反応が完了するまで20〜25℃でp-トルエンスルホン酸を加えます.

脱臭素化反応: 得られた化合物をジクロロメタンと塩酸エタノールに溶解し、10〜15℃で臭素を加えます。

グリニャール反応: 最終的な中間体をテトラヒドロフランに加え、冷却し、0〜5℃で塩化第一銅とメチルマグネシウムクロリドと反応させて、粗製メチルテストステロンを得ます。その後、精製されます。

化学反応の分析

メチルテストステロンは、以下を含むさまざまな化学反応を起こします。

還元: 還元反応は、メチルテストステロンのケトン基を変換し、さまざまな水酸化誘導体を生成することができます.

エピマー化: メチルテストステロンは、特定の炭素原子でエピマー化を起こし、さまざまな立体異性体を生成することができます.

これらの反応で一般的に使用される試薬には、次のようなものがあります。次亜塩素酸ナトリウム、p-トルエンスルホン酸、臭素、メチルマグネシウムクロリド。 これらの反応から生成される主な生成物は、メチルテストステロンのさまざまな水酸化誘導体およびエピマー化誘導体です .

4. 科学研究への応用

化学: 菌類によるメチルテストステロンの変換は、新規な生物活性代謝物を生成するために研究されてきました.

生物学: メチルテストステロンのアナボリック特性は、筋肉の成長とパフォーマンスの向上に対する影響について研究されてきました.

医学: メチルテストステロンは当初、抗腫瘍特性について研究されていましたが、医療用として市販されていません。

産業: メチルテストステロンは、筋肉量と筋力を向上させるサプリメントとして、ボディビルディング業界で使用されてきました.

類似化合物との比較

メチルテストステロンは、しばしば以下のアナボリックステロイドと比較されます。

アナドロール(オキシメトロン): 両方とも強力なアナボリックステロイドですが、メチルテストステロンはミリグラム当たりの強さが強いと考えられています.

ダイアナボール(メタンドロステノロン): メチルテストステロンとダイアナボールはどちらも筋肉の成長に使用されますが、メチルテストステロンは水分貯留を起こさず、筋肉の増加に適しています.

ドロスタノロンプロピオネート: メチルテストステロンは、抗腫瘍特性のために医療用として使用されるドロスタノロンの17α-アルキル化誘導体です.

メチルテストステロンの独自性は、著しい水分貯留を起こすことなく、強力なアナボリック効果を発揮することです。これが、ボディビルダーの間で人気のある選択肢になっている理由です .

生物活性

Methasterone, also known as methyldrostanolone, is an anabolic-androgenic steroid (AAS) that has garnered attention for its potent anabolic properties and significant side effects. This article explores the biological activity of methasterone, including its metabolic transformations, immunomodulatory effects, hepatotoxicity, and overall pharmacological profile.

1. Overview of Methasterone

Methasterone is an orally active synthetic steroid that was developed to enhance muscle growth and improve athletic performance. It is classified as a Schedule III controlled substance due to its potential for abuse and adverse health effects. Methasterone is often marketed under names such as Methasteron™ and Superdrol™.

2. Metabolic Transformation

Recent studies have investigated the biotransformation of methasterone using various fungal species, notably Cunninghamella blakesleeana and Macrophomina phaseolina. These studies yielded several metabolites with distinct biological activities:

| Metabolite | Structure | Anti-inflammatory Activity (IC50) | Cytotoxicity |

|---|---|---|---|

| Methasterone (1) | - | 23.9 ± 0.2 μg/mL | Cytotoxic (8.01 ± 0.52 μg/mL) |

| Metabolite 2 | 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | 38.1 ± 0.5 μg/mL | Non-cytotoxic |

| Metabolite 3 | 6β,7α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Moderate activity | Non-cytotoxic |

| Metabolite 4 | 6α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3,7-dione | Moderate activity | Non-cytotoxic |

| Metabolite 5 | 3β,6β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-7-one | Moderate activity | Non-cytotoxic |

| Metabolite 6 | 7α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3-one | - | Non-cytotoxic |

| Metabolite 7 | 6β,9α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | - | Non-cytotoxic |

These transformations not only reduce the cytotoxicity associated with methasterone but also enhance its anti-inflammatory properties .

3. Immunomodulatory Effects

The immunomodulatory potential of methasterone and its metabolites has been evaluated through their effects on pro-inflammatory cytokines and nitric oxide (NO) production. Notably:

- Metabolite 6 exhibited a significant inhibition of TNF-α production with an IC50 value of 8.1 ± 0.9 μg/mL , outperforming the standard pentoxifylline (IC50 = 94.8 ± 2.1 μg/mL ).

- Both metabolites 6 and 13 were identified as potent inhibitors of NO production at a concentration of 25 μg/mL , indicating their potential therapeutic applications in inflammatory conditions .

4. Hepatotoxicity

Despite its anabolic benefits, methasterone is associated with severe hepatotoxicity. A case series reported five previously healthy patients who developed cholestatic liver injury after using methasterone:

- Patients presented with jaundice approximately two weeks post-discontinuation.

- Bilirubin levels peaked within three weeks but resolved completely after about twelve weeks without residual hepatic dysfunction .

This highlights the critical need for monitoring liver function in individuals using methasterone.

5. Conclusion

Methasterone exhibits significant biological activity through its anabolic effects and metabolic transformations that enhance its therapeutic potential while mitigating toxicity. However, its association with severe hepatotoxicity necessitates caution in its use. Ongoing research into its metabolites may yield safer alternatives or therapeutic applications in managing inflammatory diseases.

特性

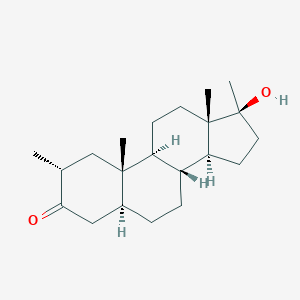

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCXSMWLJFBNM-FOVYBZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187472 | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-88-2 | |

| Record name | Methasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3381-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。